5-Chloro-3-(trifluoromethyl)pyridin-2-ol
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Overview
Description
5-Chloro-3-(trifluoromethyl)pyridin-2-ol is a pyridine derivative . It is a heterocyclic building block with potential applications in catalysis, drug design, molecular recognition, and natural product synthesis .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 5-Chloro-3-(trifluoromethyl)pyridin-2-ol, is a key structural motif in active agrochemical and pharmaceutical ingredients . Various methods of synthesizing these compounds have been reported, including substitution by nucleophiles or by coupling with boronic acids .Molecular Structure Analysis
The molecular formula of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol is C6H3ClF3NO . The InChI code is 1S/C6H3ClF3NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12) .Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol is 197.54 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 29.1 Ų .Scientific Research Applications
Synthesis and Applications in Pharmaceuticals and Agrochemicals
- Synthesis Methods : The synthesis of chloro-trifluoromethyl pyridines, including 5-Chloro-3-(trifluoromethyl)pyridin-2-ol, involves various methods, highlighting its relevance in chemical synthesis (Li Zheng-xiong, 2004).
- Pharmaceutical Intermediates : These compounds are used as intermediates in the pharmaceutical industry, particularly in the development of herbicides (Lu Xin-xin, 2006).
Structural and Spectroscopic Characterization
- Molecular Interaction Studies : Investigations into the interaction of chloro-trifluoromethyl pyridines with other molecules, such as iodine, have been conducted to understand their structural characteristics (M. S. Chernov'yants et al., 2011).
- Spectroscopic Analysis : Detailed spectroscopic analyses, including FT-IR and NMR, have been performed on related trifluoromethyl pyridines for their structural elucidation (H. Vural, M. Kara, 2017).
Advanced Material Synthesis
- Organometallic Chemistry : Chloro-trifluoromethyl pyridines are utilized in the field of organometallic chemistry for the synthesis of complex organic compounds (F. Cottet, M. Schlosser, 2004).
- Building Blocks for Heterocycles : These compounds serve as versatile intermediates for synthesizing various trifluoromethylated N-heterocycles, demonstrating their utility in creating complex molecular structures (Manjunath Channapur et al., 2019).
Crystallography and Molecular Modeling
- Crystal Structure Analysis : Research has been done on the crystal structure of related compounds, which aids in understanding their molecular configuration and properties (Youngeun Jeon et al., 2013).
- Density Functional Theory (DFT) Studies : DFT studies have been conducted to predict the molecular behavior and electronic structure of these compounds, which is crucial in material science and molecular engineering (M. Evecen et al., 2017).
Safety And Hazards
5-Chloro-3-(trifluoromethyl)pyridin-2-ol is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and washing with plenty of soap and water if in contact with skin .
Future Directions
properties
IUPAC Name |
5-chloro-3-(trifluoromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDJWTAHGYSQQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597174 |
Source
|
Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(trifluoromethyl)pyridin-2-ol | |
CAS RN |
1214342-70-7 |
Source
|
Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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